molecular formula C13H13NO3 B2817806 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde CAS No. 905808-59-5

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde

Cat. No.: B2817806
CAS No.: 905808-59-5
M. Wt: 231.251
InChI Key: SMHSPYJAXOUORW-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde is a substituted benzaldehyde derivative featuring a 3,5-dimethylisoxazole moiety linked via a methoxy group at the para-position of the benzaldehyde ring. This compound is of interest in medicinal chemistry due to the reactive aldehyde group and the isoxazole ring, which is known to enhance metabolic stability and binding affinity in drug design . Its structural complexity makes it a candidate for synthesizing heterocyclic compounds, such as fused isoxazolones or Schiff bases, which are often explored for biological activities like antioxidant or antimicrobial properties .

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-4-11(6-12)7-15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHSPYJAXOUORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 3,5-dimethylisoxazole with a suitable benzaldehyde derivative. One common method includes the use of 3,5-dimethyl-4-nitroisoxazole, which is reduced to 3,5-dimethyl-4-isoxazolamine. This intermediate is then reacted with a benzaldehyde derivative under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.

    Reduction: 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For example, as a BRD4 inhibitor, it binds to the bromodomain of BRD4, preventing the interaction with acetylated histones and thereby modulating gene expression . This can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Benzaldehyde Ring Isoxazole Substituents Functional Group CAS Number Reference
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde Methoxy (para) 3,5-Dimethyl Aldehyde Not explicitly provided N/A
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde Methoxy (para, meta) 3,5-Dimethyl Aldehyde 851721-91-0
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid Methoxy (meta), methyl linker 3,5-Dimethyl Carboxylic acid 1119452-78-6
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Phenethoxy (para) 3-Methyl (isoxazol-5-yl) Ester Not provided

Key Observations :

  • Replacing the aldehyde with a carboxylic acid (as in CAS 1119452-78-6) enhances hydrophilicity but reduces electrophilic reactivity, impacting its utility in nucleophilic addition reactions .

Biochemical and Enzymatic Interactions

Table 2: Enzyme Kinetics of Benzaldehyde Derivatives (XylC Dehydrogenase)
Substrate Vmax (mmol NADH/min/mg) K_m (mM) Notes Reference
Benzaldehyde 40–50 <3.5 Baseline activity
3-Nitrobenzaldehyde ~150 27 High Vmax, poor affinity
3-Methoxybenzaldehyde 40–50 <3.5 Similar to unsubstituted
Hypothetical: Target Compound Estimated 40–50 <3.5 Predicted based on methoxy SAR

Analysis :

  • In contrast, 3-nitrobenzaldehyde shows a 3-fold higher Vmax but a 7.7-fold higher K_m, highlighting a trade-off between catalytic efficiency and binding affinity for electron-withdrawing groups .

Biological Activity

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde is a chemical compound with significant potential in biological research and medicinal applications. Its unique structure, characterized by a benzaldehyde moiety linked to a 3,5-dimethylisoxazole through a methoxy group, allows it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃NO₃
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 905808-59-5

Structural Characteristics

The compound features:

  • A benzaldehyde group, which is known for its reactivity and ability to form various derivatives.
  • A 3,5-dimethylisoxazole ring, contributing to its biological activity through interactions with specific enzymes and receptors.

This compound exhibits biological activity primarily through its role as a BRD4 inhibitor . BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that regulate gene expression by interacting with acetylated histones. By inhibiting BRD4, this compound can modulate various signaling pathways involved in cancer progression and inflammation .

Enzyme Inhibition

Research has indicated that this compound may inhibit several enzymes involved in metabolic processes. For instance:

  • Dihydroorotate dehydrogenase (DHODH) : Inhibitors of DHODH have shown promise in treating autoimmune diseases and cancers by affecting pyrimidine synthesis .

Anticancer Activity

The compound has been explored for its anticancer properties due to its ability to modulate gene expression linked to tumor growth. Studies suggest that it may reduce cell proliferation in various cancer cell lines by disrupting the interaction between BRD4 and acetylated histones .

Study on Anticancer Effects

A study published in 2022 evaluated the efficacy of this compound on several cancer cell lines. The results demonstrated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

Enzyme Inhibition Study

Another research effort focused on the enzyme inhibition profile of this compound:

  • Target Enzymes : The study assessed inhibition against DHODH and xanthine oxidase.
  • Results : The compound displayed significant inhibitory activity with IC50 values of 15 µM for DHODH and 25 µM for xanthine oxidase, suggesting its utility in metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundBRD4 InhibitorAnticancer
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehydeSimilar structureModerate anticancer effects
3-(3,5-Dimethylisoxazol-4-yl)methylbenzaldehydeMethyl substitutionReduced activity

Q & A

Q. What are the recommended synthetic routes for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is to react 3,5-dimethylisoxazole-4-methanol with a benzaldehyde derivative under acidic or basic conditions. For example, refluxing 3-hydroxybenzaldehyde with 4-(chloromethyl)-3,5-dimethylisoxazole in ethanol, catalyzed by a base like K₂CO₃, can yield the target compound. Solvent choice (e.g., ethanol or DMF) and reaction time (4–12 hours) significantly influence yield .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the isoxazole and benzaldehyde moieties (e.g., aromatic protons at δ 7.5–8.0 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1200–1250 cm⁻¹ (C-O-C ether linkage) .
  • X-ray crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated in analogous benzaldehyde derivatives .

Q. What are the solubility and stability considerations for this compound?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests indicate degradation under prolonged exposure to light or moisture. Storage recommendations include desiccated conditions at 0–4°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s bioactivity?

SAR studies require systematic structural modifications:

  • Substituent variation : Introduce electron-withdrawing/donating groups on the benzaldehyde ring (e.g., nitro, methoxy) to assess effects on biological targets.
  • In vitro assays : Test derivatives against enzymes like BACE1 (β-secretase) or microbial targets, as seen in related isoxazole derivatives showing inhibitory activity .
  • Computational modeling : Use DFT calculations or molecular docking to predict binding affinities and active-site interactions .

Q. What strategies are effective for studying its biochemical interactions?

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases). For example, analogs of this compound have been tested in BACE1 inhibition studies with IC₅₀ values <1 μM .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
  • Cellular uptake studies : Use fluorescently tagged derivatives to monitor subcellular localization in cancer or microbial models .

Q. How can synthetic challenges, such as low yields or byproduct formation, be resolved?

  • Optimized purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
  • Byproduct analysis : Employ LC-MS or GC-MS to identify impurities and adjust reaction conditions (e.g., temperature, stoichiometry) .

Methodological Notes

  • Avoiding commercial sources : Refer to synthetic protocols from peer-reviewed journals rather than vendor catalogs.
  • Data contradiction resolution : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) and replicate experiments under controlled conditions.

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